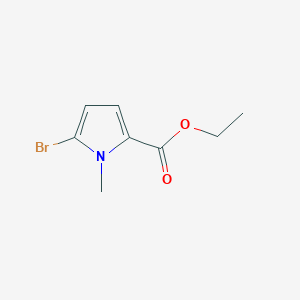
Ethyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C8H10BrNO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate typically involves the bromination of 1-methyl-1H-pyrrole-2-carboxylate. One common method is the reaction of 1-methyl-1H-pyrrole-2-carboxylate with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The pyrrole ring can be oxidized under specific conditions to form pyrrole-2,3-diones.
Reduction Reactions: The compound can be reduced to form the corresponding pyrrole derivative without the bromine atom.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of various substituted pyrrole derivatives.
Oxidation: Formation of pyrrole-2,3-diones.
Reduction: Formation of 1-methyl-1H-pyrrole-2-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with biological activity.
Material Science: Utilized in the synthesis of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate is not well-documented. its reactivity can be attributed to the presence of the bromine atom, which makes the compound susceptible to nucleophilic substitution reactions. The pyrrole ring’s aromaticity also plays a role in its chemical behavior, allowing it to participate in various electrophilic and nucleophilic reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-bromo-1H-pyrrole-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 5-bromo-1H-indole-2-carboxylate: Contains an indole ring instead of a pyrrole ring.
Ethyl 5-chloro-1-methyl-1H-pyrrole-2-carboxylate: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
Ethyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate is unique due to the combination of the ethyl ester group and the bromine atom on the pyrrole ring. This combination provides specific reactivity patterns that can be exploited in organic synthesis and medicinal chemistry .
Eigenschaften
Molekularformel |
C8H10BrNO2 |
|---|---|
Molekulargewicht |
232.07 g/mol |
IUPAC-Name |
ethyl 5-bromo-1-methylpyrrole-2-carboxylate |
InChI |
InChI=1S/C8H10BrNO2/c1-3-12-8(11)6-4-5-7(9)10(6)2/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
RYJXZMWPMFLUPN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(N1C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


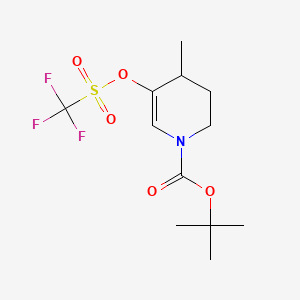
![Ethyl 3-[2-(Benzyloxy)phenyl]-3-hydroxypropanoate](/img/structure/B13665806.png)

![Benzo[d]thiazol-5-ylmethanamine hydrochloride](/img/structure/B13665812.png)
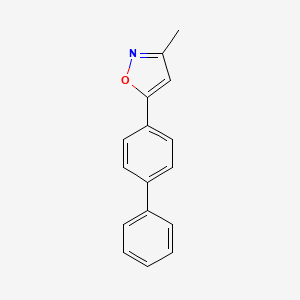
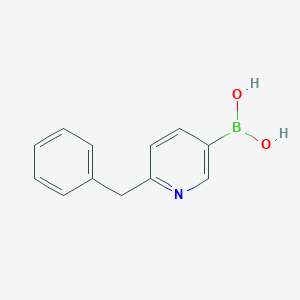
![2,7-Dibromothiazolo[4,5-c]pyridine](/img/structure/B13665823.png)
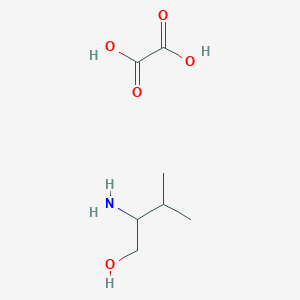
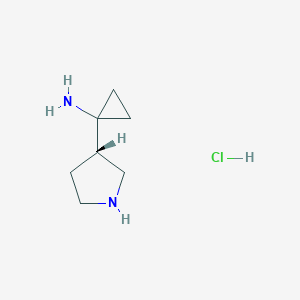


![2-Ethyl-6-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13665850.png)
![2-(2-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13665851.png)

